![molecular formula C19H21NO4 B2771377 N-(isochroman-3-ylmethyl)-2,3-dimethoxybenzamide CAS No. 2034497-20-4](/img/structure/B2771377.png)
N-(isochroman-3-ylmethyl)-2,3-dimethoxybenzamide
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Description
Scientific Research Applications
Cancer Research Applications
Tumor Proliferation Imaging : The compound has been utilized in the development of PET imaging agents for assessing cellular proliferation in tumors. For instance, Dehdashti et al. (2013) studied a derivative, 18F-ISO-1, to evaluate tumor proliferation in patients with malignant neoplasms. They found significant correlations between tumor uptake of 18F-ISO-1 and proliferation markers, suggesting its potential for evaluating solid tumors' proliferative status (Dehdashti et al., 2013).
Breast Cancer Imaging : McDonald et al. (2019) reported on using 18F-ISO-1 in women with primary breast cancer. They observed a correlation between the uptake of 18F-ISO-1 in breast cancer and the Ki-67 expression, a marker for cell proliferation. This indicates its potential as an in vivo measure of tumor proliferative status (McDonald et al., 2019).
Synthetic Chemistry Applications
Synthetic Route Development : The chemical structure of N-(isochroman-3-ylmethyl)-2,3-dimethoxybenzamide has been a basis for developing synthetic routes for various pharmaceutical compounds. For instance, Yoshida et al. (2014) described a scalable and practical synthetic route for YM758 monophosphate, a potent If channel inhibitor, which includes processes like N-alkylation and ring-opening reactions (Yoshida et al., 2014).
Organic Synthesis Studies : The compound's structure has been used in studies involving complex organic synthesis. Takesue et al. (2014) performed oxidation reactions of alkenamides to produce isochroman-1-imine products, a crucial step in the asymmetric synthesis of certain natural products (Takesue et al., 2014).
Pharmacology and Biochemistry Applications
Binding Studies and Receptor Analysis : Compounds with a similar structure to N-(isochroman-3-ylmethyl)-2,3-dimethoxybenzamide have been used in binding studies to understand receptor interactions. For example, Xu et al. (2005) researched sigma-2 receptors using radiolabeled benzamide analogs, providing insights into receptor binding and pharmacology (Xu et al., 2005).
Biosensor Development : Karimi-Maleh et al. (2014) developed a highly sensitive biosensor using a modified carbon paste electrode based on a similar benzamide structure. This biosensor was used for the electrocatalytic determination of glutathione and piroxicam, indicating its application in bioanalytical chemistry (Karimi-Maleh et al., 2014).
properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-22-17-9-5-8-16(18(17)23-2)19(21)20-11-15-10-13-6-3-4-7-14(13)12-24-15/h3-9,15H,10-12H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLOILGXIDYWGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC2CC3=CC=CC=C3CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isochroman-3-ylmethyl)-2,3-dimethoxybenzamide |
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